

# Zosuquidar: A Technical Guide to Discovery, Development, and Mechanism of Action

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Compound of Interest		
Compound Name:	ZOSUQUIDAR	
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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Zosuquidar** (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical investigation of **zosuquidar**. It is intended for researchers, scientists, and drug development professionals interested in the challenges of MDR and the strategies to overcome it.

### Introduction: The Challenge of Multidrug Resistance

A primary mechanism limiting the efficacy of chemotherapy is the overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene.[1][3] P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][3] This leads to the development of resistance not only to the initial drug but also to a broad spectrum of other chemotherapeutic agents.[1] **Zosuquidar** was developed to counteract this resistance mechanism by inhibiting the P-gp efflux pump and restoring the sensitivity of cancer cells to chemotherapy.[1][4]

## **Discovery and Development**



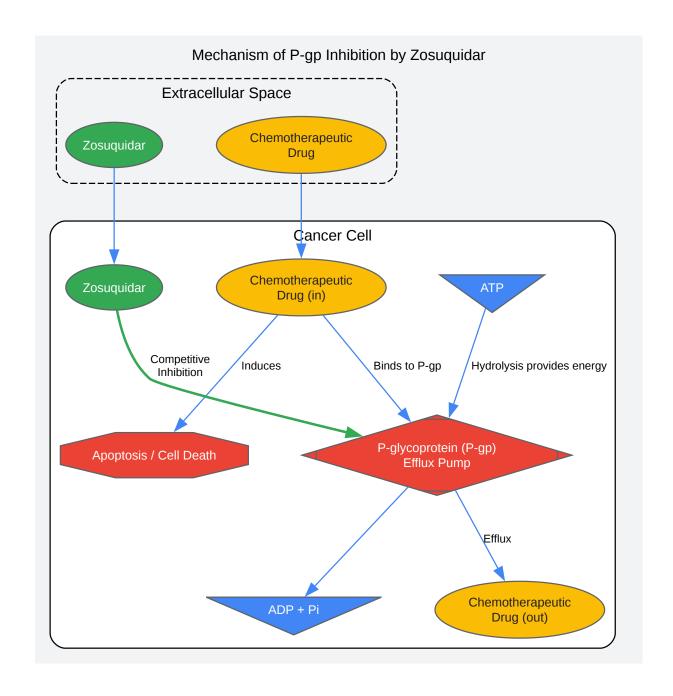
**Zosuquidar**, a cyclopropyldibenzosuberane derivative, was initially characterized at Syntex Corporation, which was later acquired by Roche in 1990.[1][4] In 1997, Roche licensed the drug to Eli Lilly.[4] It was granted orphan drug status by the FDA in 2006 for the treatment of Acute Myeloid Leukemia (AML).[4] Despite promising preclinical and early clinical results, a Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint, leading to the discontinuation of its development by Eli Lilly in 2010.[4]

### **Mechanism of Action**

**Zosuquidar** functions as a potent and highly selective inhibitor of P-glycoprotein.[5] It binds with high affinity to P-gp, competitively inhibiting the binding and subsequent ATP-dependent efflux of chemotherapeutic substrates.[1][6] This inhibition restores the intracellular concentration of anticancer drugs, thereby reinstating their cytotoxic effects in resistant cancer cells.[4] Unlike earlier generation P-gp inhibitors, **zosuquidar** demonstrates high specificity for P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[5][7]

### **Signaling Pathway Diagram**





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Caption: Zosuquidar competitively inhibits P-gp, blocking chemotherapeutic drug efflux.

### **Quantitative Preclinical Data**

**Zosuquidar** has demonstrated potent P-gp inhibitory activity and the ability to reverse MDR in a variety of preclinical models.



Parameter	Value	Cell Line/System	Reference
Binding Affinity (Ki)	59-60 nM	Cell-free assay / CEM/VLB100 plasma membranes	[1][6][8]
IC50 (Cytotoxicity)	6 μM - 16 μM	Various drug-sensitive and MDR cell lines	[6][8]
MDR Reversal	0.1 - 0.5 μΜ	P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB	[8]
Daunorubicin Cytotoxicity Enhancement	>45.5-fold	K562/DOX cells (with 0.3 μM Zosuquidar)	[6]

# **Clinical Development**

**Zosuquidar** has been evaluated in multiple clinical trials, primarily in combination with standard chemotherapy regimens for various malignancies.

### **Phase I Clinical Trial Data**



Trial Design	Patient Populatio n	Zosuquid ar Administr ation	Maximum Tolerated Dose (MTD) / Maximum Administ ered Dose	Dose- Limiting Toxicities	Key Findings	Referenc e
Oral Zosuquidar + Doxorubici n	Advanced nonhemato logical malignanci es	Oral, every 12h for 4 days	300 mg/m²	Neurotoxici ty (cerebellar dysfunction , hallucinatio ns, palinopsia)	Did not significantl y affect doxorubicin pharmacok inetics. Pgp inhibition in NK cells correlated with plasma concentrati on.	[7][9]
Intravenou s Zosuquidar + Doxorubici n	Advanced malignanci es	Continuous IV infusion over 48h	640 mg/m²	No dose- limiting toxicity observed	Minimal toxicity. Modest decrease in doxorubicin clearance at doses >500 mg. Maximal P- gp inhibition in NK cells at	[10][11][12]



					higher doses.	
Zosuquidar + Daunorubic in & Cytarabine	Acute leukemia	N/A	N/A	Respiratory failure, hypokalemi a, arrhythmia, febrile neutropeni a (Grade 3/4)	7 out of 16 patients achieved complete response (43.7%).	[13]

### Phase II and III Clinical Trial Outcomes

A Phase II trial investigating **zosuquidar** with docetaxel in metastatic breast cancer did not show a significant improvement in response.[13] The pivotal Phase III trial in elderly AML patients receiving standard chemotherapy with either **zosuquidar** or placebo showed no significant difference in response rates or overall survival between the two arms.[13]

# Experimental Protocols P-glycoprotein Inhibition Assay ([3H]azidopine Photoaffinity Labeling)

This assay competitively measures the binding of a test compound to P-gp.

- Membrane Preparation: Isolate plasma membranes from a P-gp overexpressing cell line (e.g., CEM/VLB100).
- Incubation: Incubate the membranes with [3H]azidopine, a photoaffinity label for P-gp, in the presence and absence of varying concentrations of **zosuquidar**.
- Photolabeling: Expose the samples to UV light to covalently attach the [3H]azidopine to P-gp.
- SDS-PAGE and Autoradiography: Separate the membrane proteins by SDS-PAGE and visualize the radiolabeled P-gp band by autoradiography.



 Quantification: Quantify the intensity of the radiolabeled band to determine the extent of inhibition by zosuquidar and calculate the Ki value.

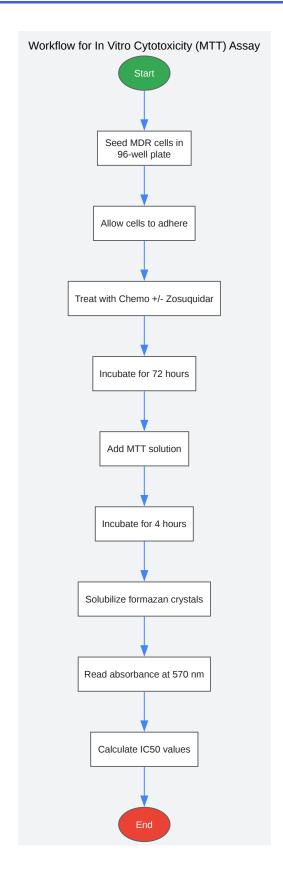
### In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the ability of **zosuquidar** to reverse MDR to a chemotherapeutic agent.

- Cell Seeding: Plate a multidrug-resistant cancer cell line (e.g., MCF-7/ADR) in a 96-well plate and allow to adhere.
- Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of zosuquidar.
- Incubation: Incubate the cells for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., 2-propanol/0.04 N HCl).
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without
   zosuquidar to determine the reversal of resistance.

### **Workflow Diagram for In Vitro Cytotoxicity Assay**





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Caption: A stepwise workflow for assessing cytotoxicity using the MTT assay.



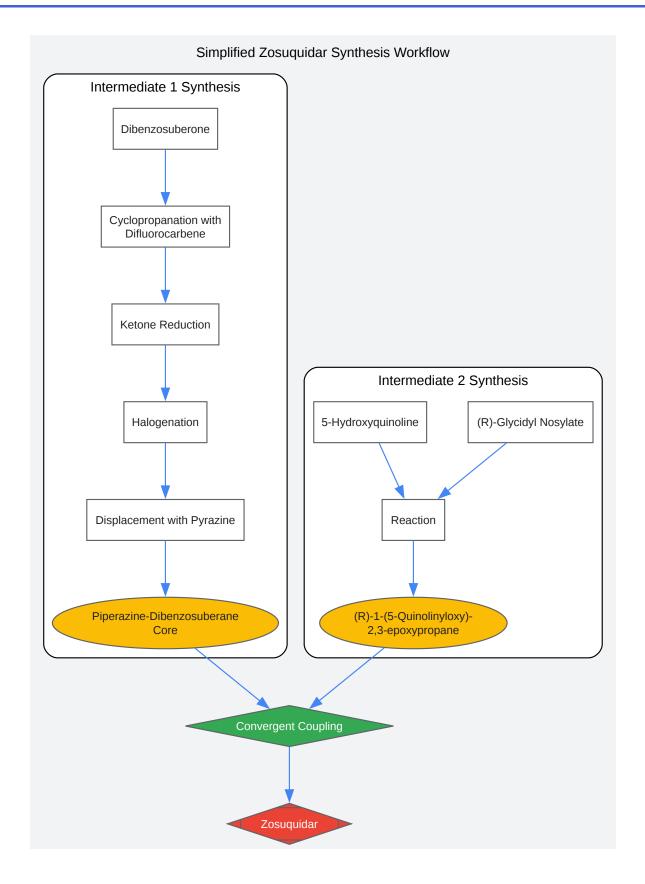
### **Synthesis**

The synthesis of **zosuquidar** is a multi-step process involving the convergent synthesis of two key intermediates. A simplified overview of one reported synthetic route is as follows:

- Intermediate 1 Synthesis:
  - Dibenzosuberone undergoes cyclopropanation with difluorocarbene to yield 10,11difluoromethanodibenzosuberone.
  - Reduction of the ketone group followed by halogenation and displacement with pyrazine leads to the piperazine-containing dibenzosuberane core.
- · Intermediate 2 Synthesis:
  - 5-hydroxyquinoline reacts with (R)-glycidyl nosylate to form (R)-1-(5-Quinolinyloxy)-2,3epoxypropane.
- · Convergent Synthesis:
  - The two intermediates are coupled to yield **zosuquidar**.

## **Synthesis Workflow Diagram**





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Caption: Convergent synthesis of **zosuquidar** from two key intermediates.



### Conclusion

**Zosuquidar** is a well-characterized, potent, and selective P-gp inhibitor that has been extensively studied in preclinical and clinical settings. While it ultimately did not achieve regulatory approval for the indications pursued, the discovery and development of **zosuquidar** have provided valuable insights into the design of P-gp inhibitors and the complexities of overcoming multidrug resistance in cancer. The data and methodologies associated with **zosuquidar** continue to be a valuable resource for researchers in the field of oncology and drug development.

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